

Thermodynamic Properties of 1-Methyl-3propylcyclohexane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Methyl-3-propylcyclohexane**, a substituted cycloalkane. The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and illustrates the workflow for property determination.

Core Thermodynamic Data

The thermodynamic properties of **1-Methyl-3-propylcyclohexane** are influenced by its isomeric form, primarily the cis and trans configurations of the methyl and propyl substituents on the cyclohexane ring. The following tables present critically evaluated data for various thermodynamic parameters.

Table 1: General and Physical Properties



| Property | Value | Units | Isomer |
|----------------------|------------|-------|-----------------------------|
| Molecular Formula | C10H20 | - | Both |
| Molecular Weight | 140.2658 | g/mol | Both |
| CAS Registry Number | 4291-80-9 | - | Mixture |
| CAS Registry Number | 42806-75-7 | - | cis |
| CAS Registry Number | 34522-19-5 | - | trans |
| Normal Boiling Point | 441.8 | К | cis (Uncertainty ± 2 K) [1] |

Table 2: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Phase | Isomer |
|---|---------------|--------|-------|-----------|
| Enthalpy of Formation (ΔfH°) | Not Available | kJ/mol | Gas | cis/trans |
| Gibbs Free Energy of Formation (ΔfG°) | Not Available | kJ/mol | Gas | cis/trans |

Table 3: Heat Capacity, Enthalpy, and Entropy (Ideal Gas)

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Molar Enthalpy (H) (kJ/mol) | Molar Entropy (S) (J/mol·K) |
|-----------------|--|--------------------------------|--------------------------------|
| 200 | Not Available | Not Available | Not Available |
| 298.15 | Not Available | Not Available | Not Available |
| 500 | Not Available | Not Available | Not Available |
| 1000 | Not Available | Not Available | Not Available |



Note: Specific temperature-dependent data for the ideal gas phase of **1-Methyl-3- propylcyclohexane** is not readily available in public literature. However, the NIST/TRC Web
Thermo Tables provide a range for these properties, with entropy available from 200 K to 1000
K and enthalpy from 200 K to 1000 K for the ideal gas state.[2]

Table 4: Properties of the Liquid Phase in Equilibrium with Gas

| Property | Temperature Range (K) |
|----------------------|-----------------------|
| Entropy | 250 - 630[2] |
| Enthalpy | 250 - 630[2] |
| Density | 200 - 643[2] |
| Viscosity | 270 - 640[2] |
| Thermal Conductivity | 200 - 570[2] |

Note: The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for these properties over the specified temperature ranges.[2] Specific values at discrete temperatures require access to the subscription database.

Experimental and Computational Protocols

The determination of the thermodynamic properties of compounds like **1-Methyl-3- propylcyclohexane** involves a combination of experimental measurements and computational modeling.

Experimental Methodologies

1. Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation of liquid hydrocarbons is often derived from their enthalpy of combustion, which can be determined with high precision using an oxygen bomb calorimeter.

• Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the

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combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured. The heat of combustion is calculated by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid.[3][4]

- Apparatus: The setup consists of a high-pressure stainless steel bomb, a calorimeter bucket with a known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[3]
- Procedure:
 - A weighed pellet or liquid sample is placed in a crucible within the bomb. [5][6]
 - A fuse wire is connected to electrodes, with the wire in contact with the sample.[5][6]
 - The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
 - The bomb is submerged in the calorimeter's water bath, and the initial temperature is recorded after thermal equilibrium is reached.[5]
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[6]
 - Corrections are applied for the heat released by the ignition wire and for the formation of acids (e.g., nitric acid from residual nitrogen) to determine the total energy change for the combustion of the sample.[3]
 - The enthalpy of combustion is then calculated from this energy change.
- 2. Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8]

• Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[8][9] This difference in heat flow is proportional to the sample's heat capacity.[9]



 Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for an empty reference pan), temperature sensors, and a control system to manage the heating/cooling rate.[10]

Procedure:

- A baseline is established by running the DSC with two empty crucibles to measure any instrumental asymmetry.[10]
- A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample crucible and heated at a constant rate (e.g., 20 °C/min) over the desired temperature range.[7]
- The sample of 1-Methyl-3-propylcyclohexane is weighed into a crucible, which is then hermetically sealed.[7]
- The sample is subjected to the same temperature program as the standard.[7]
- The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the standard and the baseline.[11]

Computational Methodologies

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is scarce.

1. Ab Initio Quantum Chemistry Methods

High-level ab initio calculations can provide accurate predictions of gas-phase enthalpies of formation.

- Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of the molecule. The enthalpy of formation is then calculated using the atomization energy method or isodesmic reactions.[12][13]
- Methodology:

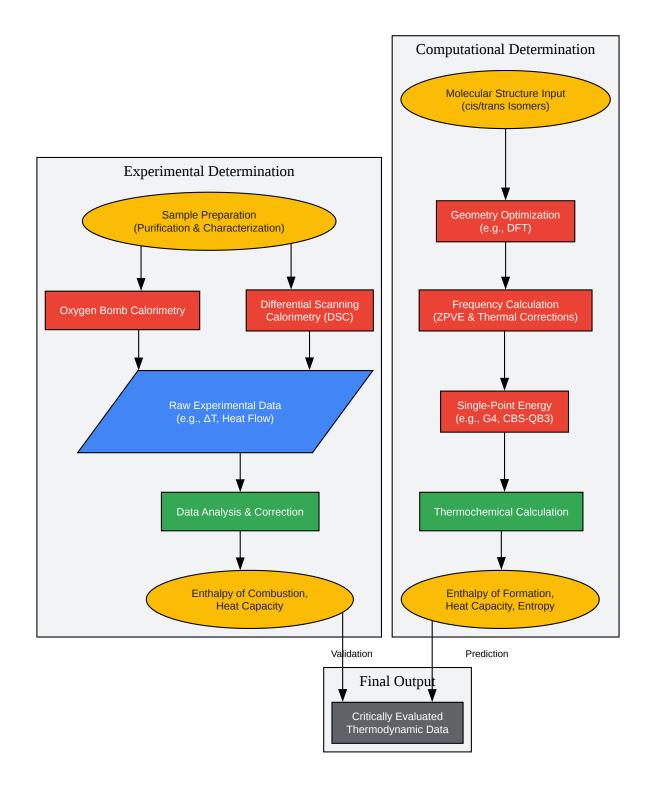


- The 3D molecular geometry of the cis and trans isomers of 1-Methyl-3propylcyclohexane is optimized using a reliable method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[14]
- Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[13]
- Single-point energy calculations are then performed using more accurate composite
 methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories.[12][14]
 These methods are designed to approximate the results of very high-level calculations at a
 lower computational cost.
- The standard enthalpy of formation at 298.15 K is then derived from the computed total energies.

Visualization of Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the determination of thermodynamic properties, encompassing both experimental and computational approaches.





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Workflow for Thermodynamic Property Determination.



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